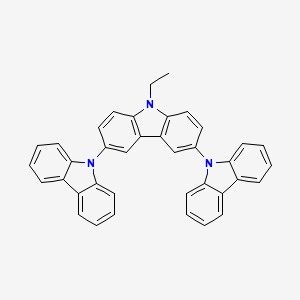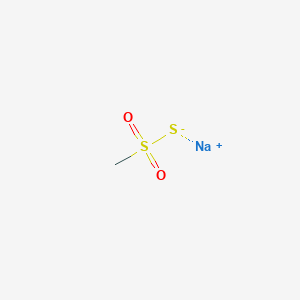
3,6-Bis(N-carbazolyl)-N-ethylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(N-carbazolyl)-N-ethylcarbazole is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique properties, which make them suitable for various optoelectronic applications such as photoconductive, electroluminescent, electrochromic, and photorefractive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(N-carbazolyl)-N-ethylcarbazole typically involves a multi-step reaction sequence starting from carbazole. One common method includes the bromination of carbazole with N-bromosuccinimide to form 3,6-dibromocarbazole. This intermediate is then subjected to a coupling reaction with N-ethylcarbazole in the presence of a copper catalyst and potassium carbonate under nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(N-carbazolyl)-N-ethylcarbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which exhibit significant electrochromic behavior.
Reduction: Reduction reactions can convert the oxidized forms back to their neutral states.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and electrochemical methods.
Reduction: Reducing agents such as hydrazine monohydrate are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of radical cations, while substitution reactions can yield various N-substituted carbazole derivatives .
Scientific Research Applications
3,6-Bis(N-carbazolyl)-N-ethylcarbazole has a wide range of scientific research applications, including:
Optoelectronics: Used as a host material for efficient solution-processed red and green phosphorescent devices.
Electrochromic Devices: Employed in the development of electrochromic displays and smart windows due to its reversible color change properties.
Photoconductive Materials: Utilized in photoconductive applications due to its ability to transport charge carriers.
Electroluminescent Devices: Incorporated into electroluminescent devices for its light-emitting properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(N-carbazolyl)-N-ethylcarbazole involves its ability to undergo reversible oxidation and reduction processes. The compound’s molecular structure allows it to form stable radical cations upon oxidation, which can then revert to their neutral states upon reduction. This reversible redox behavior is crucial for its applications in electrochromic and electroluminescent devices .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(3,6-di-tert-butylcarbazole-9-yl)-N-(4-nitrophenyl)carbazole: Similar in structure but with tert-butyl groups that enhance electrochemical stability.
3,6-Di(3,6-di-tert-butylcarbazole-9-yl)-N-(4-aminophenyl)carbazole: Contains amino groups that provide different electrochemical properties.
Uniqueness
3,6-Bis(N-carbazolyl)-N-ethylcarbazole is unique due to its specific combination of carbazole units and ethyl groups, which confer distinct electrochromic and electroluminescent properties. Its ability to form stable radical cations and undergo reversible redox reactions makes it particularly valuable for optoelectronic applications .
Properties
Molecular Formula |
C38H27N3 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
3,6-di(carbazol-9-yl)-9-ethylcarbazole |
InChI |
InChI=1S/C38H27N3/c1-2-39-33-21-19-25(40-35-15-7-3-11-27(35)28-12-4-8-16-36(28)40)23-31(33)32-24-26(20-22-34(32)39)41-37-17-9-5-13-29(37)30-14-6-10-18-38(30)41/h3-24H,2H2,1H3 |
InChI Key |
IGNAMAKPDIBFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzobicyclon [ISO]](/img/structure/B12058859.png)





![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)




